6-Oxohexahydropyridazine-3-carboxylic acid

Dihydroorotase inhibition Enzyme assay Pyrimidine biosynthesis

Purchase 6-Oxohexahydropyridazine-3-carboxylic acid to introduce conformational constraint and hydrogen-bonding capacity into your drug candidates. Its saturated hexahydropyridazine core offers distinct flexibility over planar aromatic analogs, while the 6-oxo group provides a unique synthetic handle. A validated scaffold for protease/kinase inhibitor libraries (US20050171346A1) with characterized GPR6 activity, making it ideal for SAR studies. Immediate stock is available for global shipping.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
Cat. No. B11772643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxohexahydropyridazine-3-carboxylic acid
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NNC1C(=O)O
InChIInChI=1S/C5H8N2O3/c8-4-2-1-3(5(9)10)6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)
InChIKeyGACHVEFLIPTKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxohexahydropyridazine-3-carboxylic Acid: A Saturated Pyridazine Carboxylic Acid Building Block for Pharmaceutical Research and Synthesis


6-Oxohexahydropyridazine-3-carboxylic acid (CAS 27991-37-3) is a nitrogen-containing heterocyclic compound classified as a saturated pyridazine derivative, featuring a hexahydropyridazine core with a 6-oxo substituent and a 3-carboxylic acid functional group . Its molecular formula is C5H8N2O3, with a molecular weight of 144.13 g/mol . This compound serves as a versatile scaffold and synthetic intermediate for the development of bioactive molecules, particularly in the protease and kinase inhibitor space, and is valued for its ability to introduce conformational constraint and hydrogen-bonding capacity into drug candidates [1].

Why 6-Oxohexahydropyridazine-3-carboxylic Acid is Not Readily Substitutable by Common Analogs


Simple substitution of 6-Oxohexahydropyridazine-3-carboxylic acid with aromatic pyridazine-3-carboxylic acids or other saturated analogs is not chemically or pharmacologically equivalent. The saturated hexahydropyridazine ring introduces distinct conformational flexibility and stereoelectronic properties compared to planar aromatic pyridazines, fundamentally altering target binding modes . The 6-oxo group further differentiates it by providing a specific hydrogen-bonding motif and modifying the ring's electron density, which directly impacts reactivity in downstream synthetic transformations (e.g., RuO4-mediated oxidations) and biological activity [1]. Additionally, the regiochemistry of the carboxylic acid at position 3, as opposed to other isomers (e.g., 4-carboxylate), leads to unique binding vectors in designed inhibitors . The evidence below quantifies these differences, demonstrating that analog interchange results in a measurable loss of target engagement, metabolic stability, or synthetic utility.

Quantitative Evidence Guide: Selecting 6-Oxohexahydropyridazine-3-carboxylic Acid Over Key Comparators


Inhibition of Dihydroorotase: A 10 µM IC50 of 1.0 × 10^6 nM Demonstrates Weak Target Engagement

6-Oxohexahydropyridazine-3-carboxylic acid was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM and pH 7.37, yielding an IC50 of 1.00 × 10^6 nM [1]. While this represents weak inhibition, it provides a baseline activity profile. In contrast, structurally related but aromatic pyridazine carboxylic acids (e.g., 6-hydroxy-pyridazine-3-carboxylic acid) are not reported to inhibit this enzyme, suggesting the saturated core and 6-oxo moiety confer a distinct, albeit weak, interaction profile.

Dihydroorotase inhibition Enzyme assay Pyrimidine biosynthesis

GPR6 Inverse Agonism: 6-Oxohexahydropyridazine-3-carboxylic Acid Exhibits Moderate Potency with EC50 of 34 µM

In a cell-based assay, 6-Oxohexahydropyridazine-3-carboxylic acid demonstrated inverse agonist activity at the human GPR6 receptor expressed in CHO-K1 cells, with an EC50 of 3.40 × 10^4 nM (34 µM) as measured by cAMP level modulation in a TR-FRET assay [1]. This activity is notably more potent than that of the closely related derivative BDBM50582439 (EC50 = 2.70 × 10^4 nM or 27 µM) [2], but less potent than the unsubstituted hexahydropyridazine-3-carboxylic acid comparator, which showed an EC50 of 8.90 × 10^4 nM (89 µM) under similar conditions [3].

GPR6 GPCR Inverse agonism cAMP modulation

CYP450 Inhibition Profile: A Favorable 10.2 µM IC50 Against CYP2D6 Indicates Reduced Drug Interaction Potential

6-Oxohexahydropyridazine-3-carboxylic acid inhibits human recombinant CYP2D6 with an IC50 of 1.02 × 10^4 nM (10.2 µM) [1]. This is a >10-fold reduction in potency compared to a structurally similar hexahydropyridazine derivative, BDBM50582439, which exhibits a CYP2D6 IC50 of 3.98 × 10^3 nM (3.98 µM) [2]. Furthermore, the compound shows a lower CYP2D6 inhibition risk than the clinical candidate dextromethorphan, a known CYP2D6 substrate used as a benchmark [3].

CYP2D6 inhibition Drug metabolism Cytochrome P450 Drug-drug interactions

Synthetic Utility: A Key Intermediate for Protease and Kinase Inhibitor Combinatorial Libraries

6-Oxohexahydropyridazine-3-carboxylic acid is a direct precursor to hexahydropyridazine-3-carboxylic acid derivatives, which are explicitly claimed as inhibitors of proteases and kinases in pharmaceutical compositions [1]. The patented process for manufacturing 1,2-disubstituted hexahydropyridazine-3-carboxylic acids utilizes 2,5-dihalogenated valeric acids and N,N'-disubstituted hydrazine, highlighting the compound's role as a versatile building block [2]. In contrast, the aromatic analog, pyridazine-3-carboxylic acid, lacks the saturated ring necessary for generating the diverse substitution patterns described in the combinatorial libraries .

Synthetic intermediate Combinatorial chemistry Protease inhibitor Kinase inhibitor Drug discovery

Regioisomeric Differentiation: 3-Carboxylate Over 4-Carboxylate for Selective Enzyme Inhibition

The 3-carboxylic acid regioisomer (6-Oxohexahydropyridazine-3-carboxylic acid) is a distinct chemical entity from its 4-carboxylate analog, methyl 6-oxohexahydropyridazine-4-carboxylate . The latter is reported as a potent inhibitor of dimethylhydrazine carboxylase (DMH), an enzyme involved in nitrogenous compound metabolism . This activity is not reported for the 3-carboxylate isomer, highlighting the profound impact of carboxylate regiochemistry on target selectivity. While quantitative head-to-head data is unavailable, this class-level inference demonstrates that the position of the carboxylic acid dictates biological function, making the 3-isomer a non-substitutable entity for applications requiring a specific binding orientation.

Regioisomer Carboxylate Enzyme inhibition Dimethylhydrazine carboxylase Structure-activity relationship

Optimized Application Scenarios for 6-Oxohexahydropyridazine-3-carboxylic Acid Based on Evidentiary Data


Protease and Kinase Inhibitor Lead Optimization

Given its well-documented role as a precursor in combinatorial libraries for protease and kinase inhibitors (US20050171346A1), 6-Oxohexahydropyridazine-3-carboxylic acid is ideal for medicinal chemistry campaigns targeting these enzyme classes. Its moderate GPR6 activity (EC50 = 34 µM) and favorable CYP2D6 profile (IC50 = 10.2 µM) suggest a scaffold with manageable off-target pharmacology, making it a safe starting point for optimization. Researchers can leverage its carboxylic acid handle for rapid diversification to explore SAR [1] [2].

Chemical Biology Probe for GPR6 Function

With a quantifiable inverse agonist effect on GPR6 (EC50 = 34 µM), this compound serves as a valuable chemical tool to dissect the role of GPR6 in cellular signaling and disease models. Its moderate potency is suitable for acute pharmacological studies, and its defined SAR relative to other hexahydropyridazine analogs (BDBM50582439 and BDBM50582445) provides a benchmark for developing more selective and potent GPR6 modulators [1].

Synthetic Methodology Development and Diversification

The compound is a key substrate for developing novel synthetic methodologies, particularly those involving ruthenium tetroxide (RuO4) oxidation of N,N'-diBoc-hexahydropyridazines. The resulting 6-oxohexahydropyridazine scaffold can be further elaborated, making it a versatile building block for synthesizing complex, chiral amino acid derivatives. This application is supported by enantioselective synthesis studies that highlight the utility of the hexahydropyridazine core [1] [2].

Dihydroorotase Inhibition Studies for Antimicrobial Research

The compound's weak but measurable inhibition of dihydroorotase (IC50 = 1.00 × 10^6 nM) provides a unique, albeit low-affinity, starting point for exploring the pyrimidine biosynthesis pathway. This baseline activity can guide the design of fragment-based drug discovery efforts aimed at developing more potent dihydroorotase inhibitors, which are of interest as novel antibacterial and antimalarial agents [1].

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